molecular formula C₂₄H₃₄N₂O₅ B1142141 N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester CAS No. 671203-92-2

N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester

Cat. No.: B1142141
CAS No.: 671203-92-2
M. Wt: 430.54
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Description

N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester: is a chemical compound identified by the CAS number 671203-92-2. It is a derivative of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. This compound is often used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Perindopril .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester involves multiple steps, including the protection and deprotection of functional groups. The tert-butoxycarbonyl (Boc) group is commonly used for the protection of amines during the synthesis. The reaction conditions typically involve the use of organic solvents such as dichloromethane, ethyl acetate, and methanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and controlled reaction conditions is crucial for the successful industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions: N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can result in the removal of protective groups.

Scientific Research Applications

Chemistry: In chemistry, N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester is used as a building block for the synthesis of more complex molecules. It is also utilized in the development and validation of analytical methods .

Biology: In biological research, this compound is used to study the effects of ACE inhibitors on various biological pathways. It helps in understanding the mechanism of action of Perindopril and its derivatives .

Medicine: In medicine, this compound is used in the formulation of drugs for the treatment of hypertension and heart failure. It is also used in the development of new therapeutic agents .

Industry: In the pharmaceutical industry, this compound is used in the quality control and validation processes for the production of Perindopril. It ensures the consistency and efficacy of the final product .

Mechanism of Action

The mechanism of action of N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester involves its role as a precursor to Perindopril. Perindopril inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Perindopril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure .

Comparison with Similar Compounds

Uniqueness: N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester is unique due to its specific structure, which allows it to be used in various analytical and industrial applications. Its role as a precursor to Perindopril makes it valuable in the pharmaceutical industry for the development and production of ACE inhibitors .

Properties

CAS No.

671203-92-2

Molecular Formula

C₂₄H₃₄N₂O₅

Molecular Weight

430.54

Synonyms

(2S,3aS,7aS)-Benzyl 1-((S)-2-((tert-Butoxycarbonyl)amino)propanoyl)octahydro-1H-indole-2-carboxylate;  (2S,3aS,7aS)-1-[(2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-oxopropyl]octahydro-1H-Indole-2-carboxylic Acid Phenylmethyl Ester _x000B_

Origin of Product

United States

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